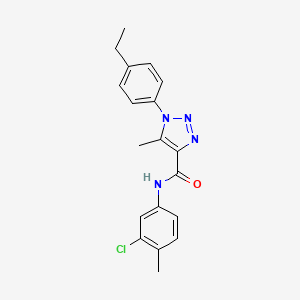
N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the general class of 1,2,3-triazoles and their derivatives have been extensively studied for their potential biological applications, including antitumor activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives typically involves the condensation of different amines with isocyanates or other suitable precursors. For instance, the synthesis of 3-amino-4-morpholino-1H-indazole-1-carboxamide derivatives involves the condensation of isocyanato-substituted benzene compounds with amines followed by cyclization with hydrazine hydrate . Although the exact synthesis route for "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is not provided, it is likely to follow a similar synthetic strategy, starting with appropriate chloro- and methyl-substituted benzene compounds as precursors.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The crystal structures of similar compounds have been determined, showing that they belong to specific space groups and have defined cell parameters . These structural analyses are crucial for understanding the molecular interactions and potential binding modes of these compounds with biological targets.
Chemical Reactions Analysis
1,2,3-Triazole derivatives can undergo various chemical reactions, including further functionalization or conjugation with other pharmacophores to enhance their biological activity. The papers provided do not detail specific reactions for the compound , but they do suggest that the triazole core can be modified to yield a variety of derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring and the overall molecular structure. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. The provided papers do not offer specific data on the physical and chemical properties of "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," but they do provide insights into the general characteristics of similar compounds .
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of similar triazole derivatives involves multi-step processes using specific starting materials and reaction conditions. For instance, a related compound was synthesized through a five-step process starting from 4-chlorobenzenamine, with optimized reaction conditions including a temperature of around 78℃ and a reaction time of 8 hours, yielding up to 88% of the target compound. This synthesis was characterized by 1H NMR and MS techniques (Lian-Di Kan, 2015).
Biological Activities
Triazole derivatives have been studied for their antimicrobial activities. For example, some newly synthesized 1,2,4-triazole derivatives demonstrated good to moderate activities against various microorganisms. This indicates the potential of triazole compounds in developing new antimicrobial agents (H. Bektaş et al., 2010).
Antitumor Activities
Triazole compounds have also been investigated for their antitumor properties. For instance, certain 3-triazeno derivatives of pyrazole-4-carboxylic acid and pyrazole-4-carboxamide showed increased survival times in mouse leukemia assays, suggesting their potential as antileukemic agents (Y. Shealy & C. O'dell, 1971).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-4-14-6-9-16(10-7-14)24-13(3)18(22-23-24)19(25)21-15-8-5-12(2)17(20)11-15/h5-11H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKOMDBQCNIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

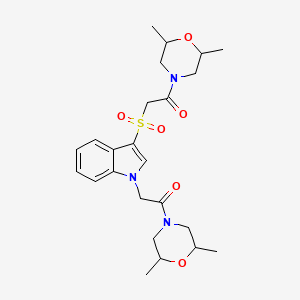
![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/no-structure.png)

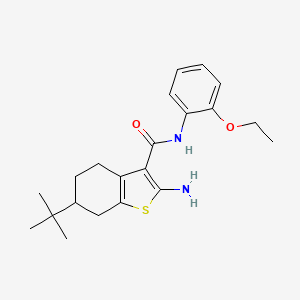
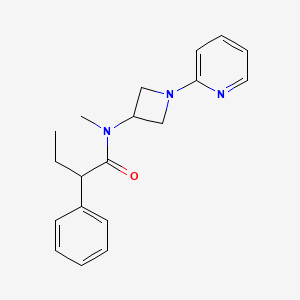
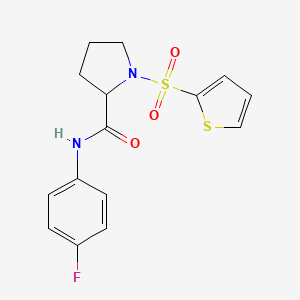
![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine](/img/structure/B2540309.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)
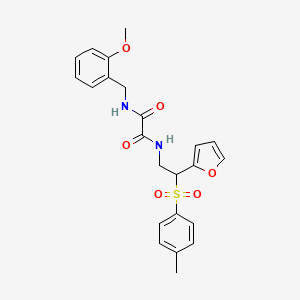
![3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine](/img/structure/B2540315.png)